3-(4-Aminophenyl)butanoic acid
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Overview
Description
3-(4-Aminophenyl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylbutanoic acid.
Reduction: The nitro group in 4-nitrophenylbutanoic acid is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Purification: The resulting this compound is purified through recrystallization or other purification techniques to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acylation reactions may involve reagents like acetic anhydride or benzoyl chloride in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
3-(4-Aminophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of drugs for neurodegenerative diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the amino group can form hydrogen bonds with target proteins, influencing their structure and function. The compound may also participate in enzymatic reactions, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: Lacks the amino group, resulting in different chemical and biological properties.
3-Phenylpropanoic acid: Has a shorter carbon chain, affecting its reactivity and applications.
4-Aminobenzoic acid: Contains an amino group attached directly to the benzene ring, leading to different reactivity patterns.
Uniqueness
3-(4-Aminophenyl)butanoic acid is unique due to the presence of both an amino group and a butanoic acid chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structure also enables specific interactions with biological targets, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3-(4-aminophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPUNXBXXRHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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